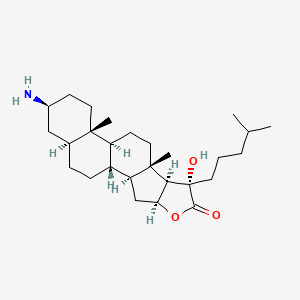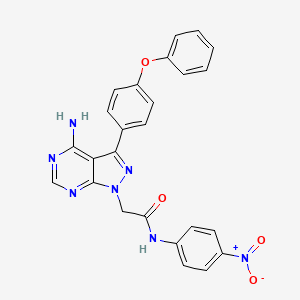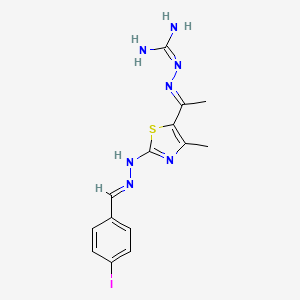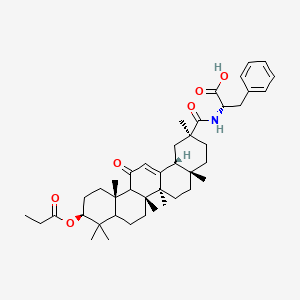
Anticancer agent 59
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 59 is a potent inhibitor active against various cancer cell lines, particularly demonstrating efficacy in A549 cells with an IC50 value of 0.2 μM. It prompts apoptosis, elevates calcium ions and reactive oxygen species levels within cancer cells, and markedly reduces mitochondrial membrane potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 59 involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, which is a key intermediate in the production of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 59 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which exhibit enhanced anticancer activity and improved pharmacokinetic properties .
Scientific Research Applications
Anticancer agent 59 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its ability to induce apoptosis and modulate cellular pathways in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
Anticancer agent 59 exerts its effects by inducing apoptosis in cancer cells. It elevates intracellular calcium ions and reactive oxygen species levels, leading to mitochondrial membrane potential disruption. This results in the activation of apoptotic pathways and subsequent cell death. The compound targets specific molecular pathways, including the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Anticancer agent 59 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against A549 cells. Similar compounds include:
Quinazoline Derivatives: Such as erlotinib and gefitinib, which target tyrosine kinases and are used in cancer treatment.
Anthraquinones: Known for their anticancer properties and used as core structures in various anticancer agents.
Coumarin Derivatives: Promising pharmacophores for developing novel anticancer drugs.
This compound stands out due to its unique ability to elevate calcium ions and reactive oxygen species levels, leading to apoptosis in cancer cells.
Properties
Molecular Formula |
C42H59NO6 |
|---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4aS,6aS,6bR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-propanoyloxy-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H59NO6/c1-9-33(45)49-32-16-17-40(6)31(37(32,2)3)15-18-42(8)34(40)30(44)24-27-28-25-39(5,20-19-38(28,4)21-22-41(27,42)7)36(48)43-29(35(46)47)23-26-13-11-10-12-14-26/h10-14,24,28-29,31-32,34H,9,15-23,25H2,1-8H3,(H,43,48)(H,46,47)/t28-,29-,31?,32-,34?,38+,39-,40-,41+,42+/m0/s1 |
InChI Key |
AXZSSMDRNOIRRM-UBAYNRRLSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)C)C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


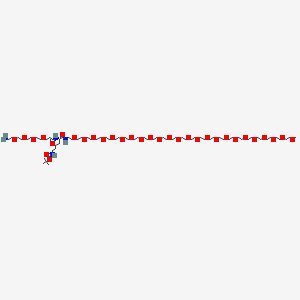
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
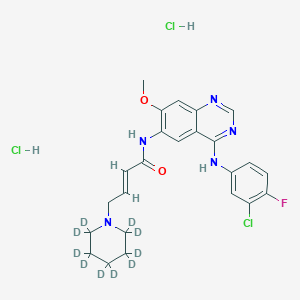
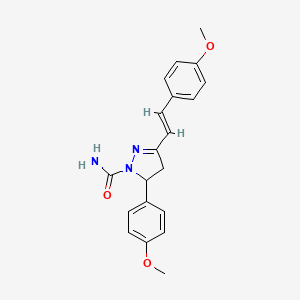
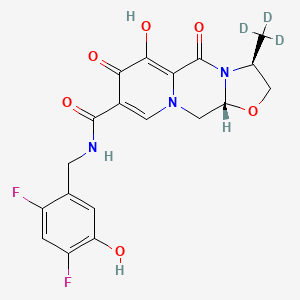
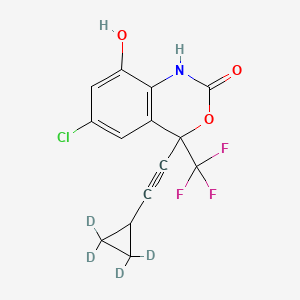
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
